molecular formula C15H17FO2S B12536666 Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester CAS No. 820243-67-2

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester

Cat. No.: B12536666
CAS No.: 820243-67-2
M. Wt: 280.4 g/mol
InChI Key: TUJYBXCQTWFQJU-UHFFFAOYSA-N
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Description

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is a chemical compound with a unique structure that combines a fluoro-substituted acetic acid ester with a heptynylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester typically involves the esterification of fluoroacetic acid with 2-(2-heptynylthio)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the heptynylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, phenyl ester
  • Acetic acid, 2-phenylethyl ester
  • Acetic acid, 4-methoxyphenyl ester

Uniqueness

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is unique due to the presence of the fluoro and heptynylthio groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

820243-67-2

Molecular Formula

C15H17FO2S

Molecular Weight

280.4 g/mol

IUPAC Name

(2-hept-2-ynylsulfanylphenyl) 2-fluoroacetate

InChI

InChI=1S/C15H17FO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3

InChI Key

TUJYBXCQTWFQJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCSC1=CC=CC=C1OC(=O)CF

Origin of Product

United States

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